molecular formula C25H27N3O8S2 B2572076 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate CAS No. 877651-09-7

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate

Cat. No.: B2572076
CAS No.: 877651-09-7
M. Wt: 561.62
InChI Key: CBYIHKFSHBDYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a useful research compound. Its molecular formula is C25H27N3O8S2 and its molecular weight is 561.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on synthesizing new heterocyclic compounds incorporating thiadiazole, pyrazole, and other related moieties due to their potential biological activities. For instance, compounds incorporating pyrazole and thiadiazole structures have been evaluated for their inhibitory activities against specific enzymes or for their antimicrobial properties. These synthetic efforts aim to explore the structure-activity relationships and develop new therapeutic agents with improved efficacy and safety profiles (Arias et al., 2018).

Antimicrobial and Antifungal Activities

The development of compounds with antimicrobial and antifungal activities remains a significant area of research, particularly in the context of increasing antibiotic resistance. Novel heterocyclic compounds, such as those incorporating 1,3,4-thiadiazole and pyrazole rings, have been synthesized and evaluated for their potential to inhibit the growth of various bacterial and fungal strains. These studies highlight the potential of such compounds in addressing the need for new antimicrobial agents (Padmavathi et al., 2008).

Anticancer Research

Research into anticancer applications has also been a focus, with several studies exploring the cytotoxic activities of novel compounds against cancer cell lines. The design and synthesis of heterocyclic compounds, particularly those incorporating thiadiazole and pyrazole structures, aim to identify potential anticancer agents. These efforts involve evaluating the compounds' ability to inhibit tumor growth and induce apoptosis in cancer cells, contributing valuable insights into the development of new anticancer therapies (Deady et al., 2003).

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O8S2/c1-4-32-18-9-15(10-19(33-5-2)21(18)34-6-3)23(31)36-20-12-35-16(11-17(20)29)13-37-25-28-27-24(38-25)26-22(30)14-7-8-14/h9-12,14H,4-8,13H2,1-3H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYIHKFSHBDYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.